molecular formula C21H22N2O2 B11346097 4-(2-methylpropoxy)-N-(2-methylquinolin-8-yl)benzamide

4-(2-methylpropoxy)-N-(2-methylquinolin-8-yl)benzamide

Cat. No.: B11346097
M. Wt: 334.4 g/mol
InChI Key: SBMDNGIYMRCVPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-methylpropoxy)-N-(2-methylquinolin-8-yl)benzamide is a synthetic organic compound that features a benzamide core substituted with a 2-methylpropoxy group and a 2-methylquinolin-8-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-methylpropoxy)-N-(2-methylquinolin-8-yl)benzamide typically involves the following steps:

    Formation of 2-methylquinolin-8-amine: This can be achieved through the reduction of 2-methylquinoline-8-nitro compound using a suitable reducing agent such as iron powder in the presence of hydrochloric acid.

    Preparation of 4-(2-methylpropoxy)benzoic acid: This involves the alkylation of 4-hydroxybenzoic acid with 2-methylpropyl bromide in the presence of a base like potassium carbonate.

    Amide Bond Formation: The final step involves the coupling of 2-methylquinolin-8-amine with 4-(2-methylpropoxy)benzoic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure efficiency and consistency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(2-methylpropoxy)-N-(2-methylquinolin-8-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzamide ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Halogenated benzamide derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to the quinoline moiety.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-(2-methylpropoxy)-N-(2-methylquinolin-8-yl)benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The quinoline moiety can intercalate with DNA, potentially leading to anticancer effects. The benzamide group may enhance binding affinity to specific proteins, influencing biological pathways.

Comparison with Similar Compounds

Similar Compounds

    2-methylquinolin-8-yl 4-methylbenzoate: Similar structure but with an ester linkage instead of an amide.

    2-methylquinolin-8-yl 2,4-dimethylbenzenesulfonate: Contains a sulfonate group instead of a benzamide.

    4,7-Diarylbenzo[c][1,2,5]thiadiazoles: Different core structure but similar applications in materials science.

Uniqueness

4-(2-methylpropoxy)-N-(2-methylquinolin-8-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness can lead to different reactivity and interactions compared to similar compounds, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C21H22N2O2

Molecular Weight

334.4 g/mol

IUPAC Name

4-(2-methylpropoxy)-N-(2-methylquinolin-8-yl)benzamide

InChI

InChI=1S/C21H22N2O2/c1-14(2)13-25-18-11-9-17(10-12-18)21(24)23-19-6-4-5-16-8-7-15(3)22-20(16)19/h4-12,14H,13H2,1-3H3,(H,23,24)

InChI Key

SBMDNGIYMRCVPD-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=CC=C2NC(=O)C3=CC=C(C=C3)OCC(C)C)C=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.